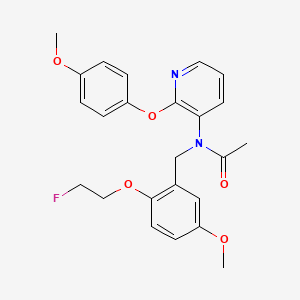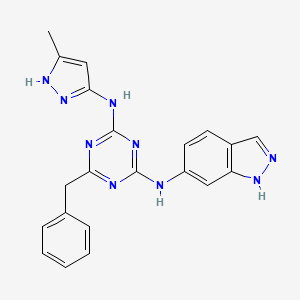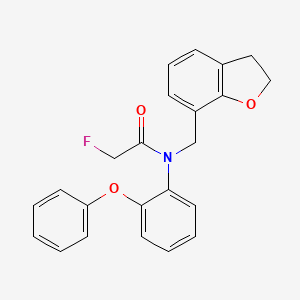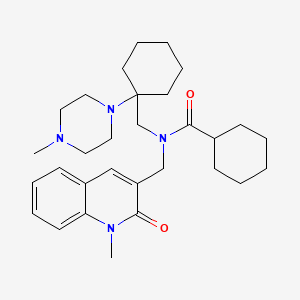
Fempa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TSPO is a transmembrane protein located in the mitochondrial membrane and is involved in various cellular processes, including steroid synthesis, apoptosis, and cell proliferation . Fempa has shown promising results in preclinical studies for its potential use in imaging neuroinflammation and other pathological conditions .
Preparation Methods
The synthesis of Fempa involves the incorporation of the radioactive isotope fluorine-18 into the molecular structure. The synthetic route typically includes the following steps:
Precursor Preparation: The precursor molecule is synthesized through a series of organic reactions, which may involve protection and deprotection steps to ensure the correct functional groups are available for subsequent reactions.
Chemical Reactions Analysis
Fempa undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Fempa has a wide range of scientific research applications, including:
Neuroinflammation Imaging: This compound is used as a radioligand in positron emission tomography (PET) imaging to detect neuroinflammation in conditions such as Alzheimer’s disease and Parkinson’s disease.
Cancer Research: This compound’s ability to bind to TSPO makes it a valuable tool in cancer research, where TSPO expression is often upregulated in tumor cells.
Drug Development: This compound can be used in preclinical studies to evaluate the efficacy of new drugs targeting TSPO, aiding in the development of novel therapeutics.
Mechanism of Action
Fempa exerts its effects by binding to the 18-kDa translocator protein (TSPO) located in the mitochondrial membrane. TSPO is involved in various cellular processes, including the transport of cholesterol into mitochondria, which is a critical step in steroid synthesis. By binding to TSPO, this compound can modulate these processes and serve as a marker for imaging studies .
Comparison with Similar Compounds
Fempa is part of a class of compounds known as TSPO radioligands. Similar compounds include:
[11C]PBR28: Another TSPO radioligand used in PET imaging studies.
[18F]DPA-714: A fluorine-18 labeled TSPO radioligand with similar applications in neuroinflammation imaging.
[18F]FEPPA: Another fluorine-18 labeled TSPO radioligand used in imaging studies.
This compound’s uniqueness lies in its high binding affinity and favorable pharmacokinetic properties, making it a valuable tool for imaging studies in various pathological conditions.
Properties
CAS No. |
1207345-43-4 |
|---|---|
Molecular Formula |
C24H25FN2O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethoxy)-5-methoxyphenyl]methyl]-N-[2-(4-methoxyphenoxy)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C24H25FN2O5/c1-17(28)27(16-18-15-21(30-3)10-11-23(18)31-14-12-25)22-5-4-13-26-24(22)32-20-8-6-19(29-2)7-9-20/h4-11,13,15H,12,14,16H2,1-3H3 |
InChI Key |
WDCDJYGFOQXTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(N=CC=C2)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B10834984.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
![N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide](/img/structure/B10834992.png)
![5-(4-Methoxy-phenyl)-3-(pyrimidin-2-ylamino)-1,5-dihydro-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B10834999.png)
![Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide](/img/structure/B10835007.png)
![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)


![5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one](/img/structure/B10835023.png)

![(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835027.png)
![[9-[6-[[4-[2-[4-[[3-(2-ethoxyphenyl)-4-oxoquinazolin-2-yl]methyl]piperazin-1-yl]-2-oxoethoxy]phenyl]methylamino]hexyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2-methoxy-5-methylphenyl)carbamate](/img/structure/B10835031.png)
![N-hydroxy-4-[[(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-2-ylamino]methyl]benzamide](/img/structure/B10835050.png)
